4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde
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Overview
Description
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Introduction of the methoxy group.
Difluoromethoxylation: Introduction of the difluoromethoxy group.
Formylation: Introduction of the formyl group to form the benzaldehyde.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, methanol for methoxylation, and difluoromethyl ether for difluoromethoxylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the methoxy or difluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid.
Reduction: 4-(Difluoromethoxy)-5-methoxy-2-aminobenzaldehyde.
Substitution: Products depend on the nucleophile used, such as 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzylamine when using ammonia.
Scientific Research Applications
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups that can interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde and methoxy group.
Uniqueness
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability.
Properties
IUPAC Name |
4-(difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-7-2-5(4-13)6(12(14)15)3-8(7)17-9(10)11/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZBLGOUIGALNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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